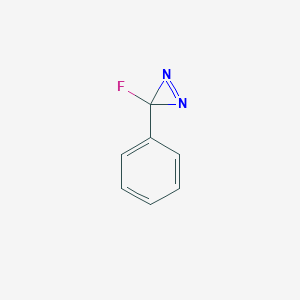

3-Fluoro-3-phenyl-3H-diazirine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87282-19-7 |

|---|---|

Molecular Formula |

C7H5FN2 |

Molecular Weight |

136.13 g/mol |

IUPAC Name |

3-fluoro-3-phenyldiazirine |

InChI |

InChI=1S/C7H5FN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H |

InChI Key |

VCLRTAHJYAXLEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(N=N2)F |

Origin of Product |

United States |

Synthetic Methodologies for Fluoroaryl Diazirines

Established Synthetic Routes to Aryl Diazirines

The classical and most established methods for synthesizing aryl diazirines typically begin with a ketone precursor and proceed through a multi-step sequence involving the formation of oxime and diaziridine intermediates.

Synthesis from Ketone Precursors via Oxime and Diaziridine Intermediates

The foundational route to aryl diazirines starts from a corresponding ketone. wikipedia.orgwikiwand.com This process involves several distinct chemical transformations:

Oximation: The initial step is the conversion of a ketone to its corresponding oxime. This is generally achieved by reacting the ketone with hydroxylammonium chloride in the presence of a base, such as pyridine (B92270). wikipedia.orgnih.gov

Activation of the Oxime: The hydroxyl group of the oxime is a poor leaving group. Therefore, it needs to be activated, typically by converting it into a better leaving group. This is commonly done through tosylation or mesylation, where the oxime is treated with tosyl chloride or mesyl chloride in the presence of a base. wikipedia.orgacs.org

Formation of the Diaziridine Ring: The activated oxime is then treated with ammonia (B1221849). wikipedia.orgnih.gov The ammonia displaces the tosyl or mesyl group, leading to the formation of the diaziridine ring through intramolecular cyclization. wikipedia.orgresearchgate.net This reaction is often carried out in liquid ammonia. nih.govacs.org

Oxidation of Diaziridines for Diazirine Formation

The final step in the classical synthesis is the oxidation of the diaziridine intermediate to the desired diazirine. wikipedia.orgwikipedia.org This dehydrogenation of the N-H bonds to form an N=N double bond is a critical transformation. nih.gov A variety of oxidizing agents have been successfully employed for this purpose.

Commonly used oxidants include:

Silver oxide (Ag₂O) wikipedia.orgnih.gov

Iodine in the presence of a base like triethylamine (B128534) (I₂/NEt₃) wikipedia.orgwikipedia.orgnih.gov

Chromium-based reagents, such as in the Jones oxidation wikipedia.org

Oxalyl chloride, often used in the Swern oxidation wikipedia.orgrsc.org

The choice of oxidant can depend on the specific substrate and the presence of other functional groups in the molecule. For instance, the Swern oxidation conditions (oxalyl chloride and DMSO) have been found to be effective for the oxidation of trifluoromethyldiaziridines, particularly when other methods like silver oxide or positive halogens are unsuccessful. rsc.org

Advanced and Expedited Synthetic Approaches for Fluoroaryl Diazirines

To overcome the limitations of the classical multi-step synthesis, researchers have developed more streamlined and efficient methods for preparing diazirine derivatives, including those bearing fluoroaryl groups.

One-Pot Synthesis Strategies for Diazirine Derivatives

One notable approach involves the direct conversion of a tosyl oxime to a diazirine without the isolation of the intermediate diaziridine. researchgate.netacs.orgfigshare.com This can be achieved by treating the tosyl oxime with lithium amide in liquid ammonia or by heating the tosyl oxime in liquid ammonia. researchgate.net Another method utilizes potassium hydroxide (B78521) (KOH) in liquid ammonia to promote both the formation of the diaziridine from the ketone and hydroxylamine-O-sulfonic acid, and its subsequent oxidation to the diazirine in the same reaction vessel. mdpi.comresearchgate.net This KOH-mediated one-pot reaction is advantageous due to the low cost, high availability, and ease of handling of potassium hydroxide. mdpi.com

The Graham reaction provides an alternative one-pot route to halogenated diazirines starting from amidines and a hypohalite reagent. wikiwand.comwikipedia.org The resulting halodiazirine can then be further functionalized. wikiwand.comresearchgate.net

Table 1: Comparison of Conventional vs. One-Pot Synthesis of 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) from Tosyl Oxime

| Method | Reagents | Conditions | Outcome | Reference |

|---|

Derivatization Methods for Functionalized Fluoroaryl Diazirines

The introduction of various functional groups onto the fluoroaryl diazirine scaffold is crucial for applications such as photoaffinity labeling. clockss.orgmdpi.com Derivatization can be achieved either by starting with a pre-functionalized ketone or by modifying the aryl ring after the diazirine has been formed.

Post-synthesis functionalization often employs standard aromatic substitution reactions. For example, Friedel-Crafts acylation has been used to introduce keto-groups onto a pre-existing aryldiazirine ring. clockss.org This allows for the subsequent attachment of other moieties, such as fatty acid chains. clockss.org Similarly, boronic acid derivatives of (trifluoromethyldiazirinyl)phenyl compounds have been synthesized, which are valuable for cross-coupling reactions. clockss.org

Another strategy involves the synthesis of diazirinyl-substituted heteroaromatic compounds, which can enhance properties like aqueous solubility and photostability. nih.govmdpi.com For instance, pyridyl- and pyrimidyl-substituted trifluoromethyl-diazirines have been shown to have improved characteristics compared to their conventional phenyl analogues. mdpi.com

Synthesis of 3-Fluoro-3-phenyl-3H-diazirine

While much of the literature focuses on the more common 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD), the synthesis of this compound follows the established principles of diazirine formation. The synthesis would logically start from a suitable precursor, likely α-fluorobenzaldehyde or a related ketone.

A plausible synthetic route, based on the Graham reaction, would involve the following steps:

Formation of the corresponding amidine from a nitrile precursor via the Pinner reaction. wikipedia.org

Oxidation of the amidine using a hypohalite reagent to yield a 3-halo-3-fluoro-3-phenyl-3H-diazirine. wikipedia.org

Subsequent displacement of the halide with a suitable nucleophile if further derivatization is needed. wikiwand.com

Alternatively, a route starting from a ketone precursor like benzoyl fluoride (B91410) would proceed via the classical oximation, tosylation/mesylation, ammonolysis, and final oxidation sequence as described in section 2.1. The presence of the fluorine atom directly attached to the diazirine carbon presents unique synthetic challenges and influences the reactivity of the resulting carbene upon photolysis.

Mechanistic Investigations of Diazirine Activation

Thermal Activation Mechanisms of Aryl Diazirines

In addition to photochemical methods, aryl diazirines can be activated by heat. Thermal activation provides an alternative route to carbene generation, which can be advantageous in situations where irradiation with light is not feasible or desirable.

The thermal stability of a diazirine, and thus its activation temperature, is significantly influenced by the nature of the substituents at the alpha-carbon (the carbon in the diazirine ring). A comparative analysis of different alpha-substituted diazirines reveals clear trends in their thermal decomposition temperatures.

| α-Substituent | Tonset (°C) | Tpeak (°C) |

| H | 84.6 ± 1.8 | 104.5 ± 0.5 |

| CH₃ | 93.5 ± 0.4 | 120.2 ± 0.1 |

| F | 108.4 ± 0.3 | 133.4 ± 0.4 |

| CF₃ | 105.6 ± 0.5 | 132.4 ± 0.6 |

This table presents the onset (Tonset) and peak (Tpeak) decomposition temperatures for a series of aryl diazirines with different α-substituents, as determined by differential scanning calorimetry. Data sourced from rsc.org.

As shown in the table, diazirines with α-H, α-chloro, and α-methyl groups generally exhibit lower activation temperatures compared to those with α-CF₃ substituents. rsc.org A representative α-fluoro diazirine was found to have slightly higher onset and peak decomposition temperatures than the α-CF₃ analog. rsc.org This indicates that the fluorine substituent imparts a degree of thermal stability to the diazirine ring. The thermal decomposition of diazirines can proceed through two main pathways: isomerization to the corresponding diazo compound or direct extrusion of N₂ to form the carbene. researchgate.netnih.gov The specific pathway and its activation energy are dependent on the substituents. researchgate.netnih.gov

The electronic properties of substituents on the aryl ring also play a crucial role in determining the thermal activation energy and, consequently, the decomposition temperature of aryl diazirines. There is a strong correlation between the electron-donating or electron-withdrawing nature of the aryl substituent and the thermal stability of the diazirine.

Specifically, aryl diazirines bearing electron-donating groups (e.g., methoxy, -OCH₃) have significantly lower activation temperatures compared to those with electron-withdrawing groups (e.g., nitro, -NO₂). rsc.org For example, a study on trifluoromethyl aryl diazirines showed a difference of approximately 30°C in the onset of thermal activation between an electron-rich (4-OCH₃) derivative (Tonset = 88°C) and an electron-poor (4-NO₂) analog (Tonset = 118°C). rsc.org This substantial difference in activation temperature corresponds to a significant difference in the calculated activation free energy. rsc.org

This trend can be explained by the mechanism of thermal diazirine activation, which involves the development of carbocation character in the transition state. nih.gov Electron-donating groups stabilize this partial positive charge, thereby lowering the activation energy barrier for the decomposition reaction. This relationship allows for the rational tuning of the activation temperature of aryl diazirines by manipulating the electronic properties of the aryl substituents, which is highly beneficial for applications requiring specific temperature profiles, such as in materials science. rsc.orgnih.gov

Radical Pathways in Diazirine Transformations

The investigation into the radical-mediated transformations of 3-fluoro-3-phenyl-3H-diazirine is an area of significant interest, although direct studies on this specific compound are not extensively documented in the reviewed literature. However, mechanistic insights can be drawn from studies on analogous 3-halo-3-phenyldiazirines, particularly the chloro- and bromo-derivatives. These compounds have been shown to participate in radical pathways through single-electron transfer (SET) processes.

Research has demonstrated that 3-halo-3-phenyl-3H-diazirines (where the halogen is bromine or chlorine) can undergo a dissociative single-electron transfer when reacting with agents like alkyllithiums. researchgate.net This process leads to the formation of a key intermediate: the 3-phenyldiazirinyl radical. researchgate.net The existence of this radical species has been confirmed through electron paramagnetic resonance (EPR) spectroscopy, a technique that detects unpaired electrons. researchgate.net The 3-phenyldiazirinyl radical is a π-radical, with the unpaired electron density primarily located in the 2pz atomic orbitals of the two nitrogen atoms. researchgate.net Subsequent reactions of this radical intermediate can lead to the formation of benzonitrile. researchgate.net

While these findings provide a framework for understanding potential radical pathways for 3-halo-3-phenyldiazirines, it is important to note that the specific reactivity of this compound in similar SET processes has not been explicitly detailed in the available literature. The higher electronegativity and bond strength of the carbon-fluorine bond compared to carbon-bromine or carbon-chlorine bonds may influence the propensity for and the mechanism of such radical transformations. Therefore, while it is plausible that this compound could undergo similar radical pathways, further dedicated research is required to confirm and characterize these processes.

In other contexts, diazirines are recognized as precursors to carbene radicals upon irradiation with UV light. nih.gov Additionally, the involvement of radical mechanisms in reactions with diazirine-containing compounds has been suggested through control experiments using radical traps like TEMPO. While not specific to this compound, these instances underscore the general capacity of the diazirine motif to participate in radical chemistry. The photocatalytic activation of diazirines using iridium-based photocatalysts has also been shown to proceed via a mechanism that efficiently converts the diazirine directly to a carbene, bypassing the diazoalkane intermediate, though this was demonstrated with a diazirine-grafted polycaprolactone (B3415563) rather than this compound specifically. nih.gov

Biocatalytic Activation of Diazirines

A significant advancement in the activation of diazirines under mild conditions has been the development of biocatalytic systems. Researchers have successfully engineered variants of the heme protein Aeropyrum pernix protoglobin (ApePgb) to catalyze carbene transfer reactions using aryl diazirines, including 3-phenyl-3H-diazirine, as stable carbene precursors. This represents the first instance of biocatalytic activation of diazirines for selective carbene transfer at room temperature.

The process of directed evolution has been instrumental in developing highly efficient and selective biocatalysts. Starting with a native ApePgb that showed minimal activity, iterative rounds of site-saturation mutagenesis and screening led to the identification of mutant variants with significantly enhanced catalytic performance. For instance, the ApePgbLVQ (W59L/Y60V/F145Q) variant demonstrated improved yields in carbene transfer reactions. Further evolution resulted in the nine-point mutant ApePgbGLAVRSQLL, which exhibited even greater activity and stereoselectivity in the cyclopropanation of acrylate (B77674) with 3-phenyl-3H-diazirine.

The proposed mechanism for this biocatalytic activation involves the heme iron center of the engineered protoglobin. It is hypothesized that the enzyme facilitates the conversion of the diazirine to a reactive iron-carbenoid intermediate. This intermediate then proceeds to transfer the carbene moiety to a variety of substrates. The enzyme's active site provides a controlled environment that dictates the stereochemical outcome of the reaction, often favoring the formation of specific diastereomers and enantiomers. One plausible activation mechanism suggests an enzyme-catalyzed isomerization of the diazirine to the corresponding diazo compound within the active site, which then forms the iron-carbenoid.

The substrate scope of these engineered biocatalysts has been explored for various carbene transfer reactions using 3-phenyl-3H-diazirine. These include cyclopropanation of olefins, as well as N-H and Si-H insertion reactions. The efficiency and selectivity of these transformations are highly dependent on the specific engineered enzyme variant and the substrates involved.

Below is a data table summarizing the performance of an engineered ApePgb variant in various carbene transfer reactions with 3-phenyl-3H-diazirine.

| Reaction Type | Substrate | Product | Enzyme Variant | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|---|

| Cyclopropanation | Acrylate | Chiral Cyclopropane (B1198618) | ApePgbGLAVRSQLL | 64 | 9.6:1 (cis:trans) | 81:19 |

| Cyclopropanation | Styrene (B11656) | 1,2-diphenylcyclopropane | ApePgbGLAVRSQLL | 61 | 12:1 (cis:trans) | - |

| N-H Insertion | Aniline (B41778) | N-phenylbenzylamine | ApePgbGLAVRSQLL | 15 | - | - |

| Si-H Insertion | Dimethyl(phenyl)silane | Benzyl(dimethyl)phenylsilane | ApePgbGLAVRSQLL | 5 | - | - |

Carbene Reactivity and Synthetic Transformations Initiated by Fluoroaryl Diazirines

Carbene Insertion Reactions

Fluoro(phenyl)carbene, generated from 3-fluoro-3-phenyl-3H-diazirine, readily undergoes insertion into various X-H bonds (where X = C, O, N). This reactivity is characteristic of singlet carbenes, which can insert into sigma bonds to form new covalent bonds. researchgate.netnih.gov The nature of the substituents on the carbene influences its electrophilicity and, consequently, its reactivity and selectivity. beilstein-journals.org

The insertion of fluoro(phenyl)carbene into C-H bonds is a significant transformation for C-H functionalization. This reaction allows for the direct formation of new carbon-carbon bonds. The reactivity of C-H bonds towards insertion generally follows the order: tertiary > secondary > primary. nih.gov This preference is attributed to the stabilization of the transition state, which has partial positive charge buildup on the carbon atom undergoing insertion. nih.gov

Research has shown that arylchlorocarbenes, generated from the thermolysis of 3-chloro-3-phenyl-3H-diazirine, undergo C-H bond insertions into substrates like toluene, ethylbenzene, and cumene, yielding the corresponding benzylic chloride derivatives in moderate yields. nih.gov While this specific example involves a chloro-analogue, the principle of C-H insertion reactivity is directly applicable to the carbene generated from this compound. The efficiency of these reactions can be influenced by factors such as the concentration of the diazirine precursor to minimize side reactions like carbene dimerization. acs.org

Table 1: Representative Intermolecular C-H Insertion Reactions

| Substrate | Carbene Precursor | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | 3-Chloro-3-phenyl-3H-diazirine | Benzylic Chloride | 21-62 | nih.gov |

| Ethylbenzene | 3-Chloro-3-phenyl-3H-diazirine | Benzylic Chloride | 21-62 | nih.gov |

| Cumene | 3-Chloro-3-phenyl-3H-diazirine | Benzylic Chloride | 21-62 | nih.gov |

| Cyclohexane | 3-(p-Fluorophenyl)-3H-diazirine | C-H Insertion Product | - | doi.org |

Note: Data for the chloro-analogue is presented to illustrate the general reactivity pattern.

Fluoro(phenyl)carbene also inserts into the O-H bonds of alcohols and water, and the N-H bonds of amines. nih.gov These reactions provide direct routes to ethers and substituted amines, respectively. The insertion into N-H bonds is a powerful method for forming C-N bonds and has been utilized in the synthesis of bioactive molecules. nih.gov

Enzyme-catalyzed carbene transfer reactions have demonstrated the viability of N-H and Si-H insertions. For instance, a protoglobin variant catalyzed the reaction of 3-phenyl-3H-diazirine with aniline (B41778), yielding the N-H insertion product, although in modest yields compared to cyclopropanation reactions. whiterose.ac.uk This highlights the competition between different reactive pathways available to the carbene. Generally, singlet carbenes are responsible for insertion into X-H bonds, making this state crucial for these transformations. researchgate.netnih.gov

Site selectivity in carbene insertion reactions is a critical aspect, governed by a combination of electronic and steric factors. d-nb.inforsc.org The electrophilic nature of the carbene leads it to preferentially functionalize C-H bonds where the carbon atom can stabilize a partial positive charge in the transition state. nih.gov This explains the general reactivity trend of tertiary > secondary > primary C-H bonds.

For example, in molecules with multiple potential insertion sites, the carbene will selectively react with the most electronically activated and sterically accessible C-H bond. nih.gov The presence of electron-donating groups adjacent to a C-H bond enhances its reactivity towards insertion. nih.gov Conversely, steric hindrance around a potential reaction site can diminish reactivity and direct the insertion to a less hindered position. d-nb.info This interplay of electronic and steric effects allows for a degree of control over the regioselectivity of the insertion process.

Addition Reactions to Unsaturated Systems (e.g., Alkenes, Fullerenes)

Fluoro(phenyl)carbene readily participates in addition reactions with unsaturated systems like alkenes and fullerenes. acs.org With alkenes, the primary reaction is a [2+1] cycloaddition to form cyclopropane (B1198618) derivatives (discussed in section 4.3.1).

The addition of carbenes to fullerenes, such as C60, is a well-established method for fullerene functionalization. wikipedia.org Fullerenes, despite their aromatic components, have double bonds with alkene-like reactivity due to the strain of their curved structure, making them susceptible to addition reactions. ossila.comlibretexts.org The photolysis of aryl trifluoromethyl diazirines in the presence of C60 has been shown to yield fullerene adducts. acs.org This suggests that fluoro(phenyl)carbene, generated from this compound, would similarly add to the 6,6-double bonds of the fullerene cage. This type of reaction, often referred to as a Prato-type reaction when involving azomethine ylides, is a cornerstone of fullerene chemistry. wikipedia.org

Cycloaddition Reactions

The reaction of a carbene with an alkene to form a cyclopropane is known as a [2+1] cycloaddition. This is a fundamental and widely used transformation in organic synthesis. nih.govrsc.org Fluoro(phenyl)carbene, generated from this compound, reacts with various alkenes to afford the corresponding fluoro(phenyl)cyclopropanes.

Biocatalytic systems have been developed that utilize diazirines for cyclopropanation. An engineered protoglobin was shown to catalyze the cyclopropanation of styrene (B11656) using 3-phenyl-3H-diazirine, affording the product in good yield and with high diastereoselectivity. whiterose.ac.uk This demonstrates the synthetic utility of diazirine-derived carbenes for constructing cyclopropane rings. The reactivity and selectivity in these cycloadditions can be influenced by the electronic nature of both the carbene and the alkene. nih.gov

Table 2: Representative [2+1] Cycloaddition Reactions

| Carbene Precursor | Alkene | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-3H-diazirine | Styrene | Phenylcyclopropane | 61 | 12:1 (cis/trans) | whiterose.ac.uk |

| 3-(p-Fluorophenyl)-3H-diazirine | Styrene | p-Fluorophenylcyclopropane | 69 | 8.5:1 (cis/trans) | nih.gov |

| 3-(p-Chlorophenyl)-3H-diazirine | Styrene | p-Chlorophenylcyclopropane | 64 | 9.6:1 (cis/trans) | nih.gov |

Multicomponent Cycloadditions for Heterocycle Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. mdpi.com These reactions are prized for their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of diverse heterocyclic libraries. nih.govbeilstein-journals.orgtaylorfrancis.com

The carbene generated from this compound, fluorophenylcarbene, serves as a reactive intermediate capable of participating in such complex transformations. While direct examples involving this compound in well-established named MCRs are specific, the principle is demonstrated by the reactivity of analogous halophenylcarbenes in cycloaddition reactions. For instance, carbenes derived from related 3-chloro-3-aryldiazirines have been shown to undergo [4+3] cycloadditions, a powerful method for constructing seven-membered rings, which are core structures in various complex natural products. thieme-connect.de This type of reaction showcases the ability of the carbene to act as the C1 component in a cycloaddition cascade, leading to the formation of intricate heterocyclic or carbocyclic frameworks.

The general approach involves the in situ generation of the carbene, which is then trapped by a diene or another multicomponent reaction partner. The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, is a versatile MCR that produces imidazo[1,2-a]pyridines and related heterocycles. beilstein-journals.org A hypothetical MCR involving a carbene could follow a similar pathway of sequential bond formation initiated by the highly reactive intermediate.

| Reaction Type | Description | Role of Fluoroaryl Carbene | Resulting Structure |

|---|---|---|---|

| [4+3] Cycloaddition | A reaction between a four-atom π-system (diene) and a three-atom component (allyl cation equivalent). | The carbene adds to a diene to form a vinylcyclopropane, which can rearrange to provide the three-atom component, or participate in other complex pathways. | Seven-membered rings. thieme-connect.de |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | A three-component reaction between an aminopyridine, an aldehyde, and an isocyanide. | While not a direct participant, the principle of using a reactive species to initiate heterocycle formation is analogous. | Imidazo[1,2-a]pyridines. beilstein-journals.org |

This table illustrates examples of multicomponent reactions relevant to heterocycle synthesis where a reactive intermediate, like a carbene from a diazirine, could play a role.

Intramolecular Carbene Rearrangements and Their Suppression in Fluoroaryl Diazirines

A significant challenge in carbene chemistry is controlling or preventing intramolecular rearrangements, which often compete with desired intermolecular reactions. The substitution pattern on the carbene precursor plays a critical role in dictating its reaction pathway. Fluoroaryl diazirines, such as this compound, are particularly effective at suppressing these unwanted side reactions.

Mitigation of Wolff Rearrangement and Fluorine Migration

The Wolff rearrangement is a defining reaction of α-diazocarbonyl compounds, where the photolytic or thermal loss of nitrogen is accompanied by a 1,2-rearrangement to form a ketene (B1206846). wikipedia.orgorganic-chemistry.org This pathway is not relevant for carbenes generated from this compound, as the resulting fluorophenylcarbene is not an α-acylcarbene. In related systems where a Wolff rearrangement could be a competing pathway, the presence of electron-withdrawing groups, such as fluorine, is known to reduce its probability. researchgate.net

A more pertinent potential rearrangement for fluorophenylcarbene is a 1,2-fluorine migration. However, this process is significantly inhibited. acs.org The kinetic stability is attributed to the high strength of the C-F bond, which creates a substantial energy barrier for migration. acs.org Studies on the closely related 3-phenyl-3-(trifluoromethyl)-3H-diazirine provide compelling evidence for this stability. researchgate.net Upon photolysis of this compound, no products resulting from internal fluorine migration were detected. researchgate.net Instead, the generated carbene efficiently participates in intermolecular reactions, such as insertion into the O-H bond of methanol (B129727) or the C-H bonds of cyclohexane. researchgate.net This high propensity for intermolecular reactions underscores the carbene's stability against intramolecular rearrangement.

| Carbene | Potential Rearrangement | Observed Reactivity | Reason for Suppression |

|---|---|---|---|

| Fluorophenylcarbene | 1,2-Fluorine Migration | Efficient intermolecular reactions (e.g., cyclopropanation, O-H insertion). acs.orgresearchgate.net | High C-F bond strength creates a large kinetic barrier to migration. acs.org |

| α-Acylcarbene | Wolff Rearrangement | Forms a ketene intermediate. organic-chemistry.org | Not applicable to fluorophenylcarbene; it is not an α-acylcarbene. |

This table compares the suppressed rearrangement pathways for fluorophenylcarbene with the standard Wolff rearrangement.

Hydrogen Migration Phenomena in Related Aryl Diazirine Excited States

In the photochemistry of many diazirines, particularly those bearing α-hydrogens, carbene formation is not the only available decay pathway for the excited state. A common competing process is the 1,2-hydrogen shift, which occurs concurrently with nitrogen extrusion to directly form an alkene, thereby bypassing the carbene intermediate entirely. researchgate.netislandscholar.ca This phenomenon can significantly lower the quantum yield of carbene formation and complicates product mixtures. researchgate.net Studies on alkyldiazirines have shown that the excited diazirine state can decay via fluorescence, carbene formation, or this concurrent hydrogen migration. islandscholar.cadatapdf.com

However, for this compound, this specific 1,2-hydrogen migration pathway is structurally precluded. The diazirine's C3 carbon atom is bonded to a fluorine atom and a phenyl group, with no hydrogen atoms directly attached. Consequently, the facile α-hydrogen migration observed in alkyldiazirines cannot occur. While migration of a hydrogen from the phenyl ring is theoretically possible, it represents a much higher energy barrier and is not considered a significant competitive pathway compared to the extrusion of nitrogen to form the relatively stable fluorophenylcarbene. This inherent structural feature makes this compound a clean and efficient precursor for generating fluorophenylcarbene, free from the complications of competing hydrogen migration rearrangements.

| Diazirine Type | Excited State Decay Pathways | Implication for Carbene Yield |

|---|---|---|

| Alkyldiazirine (with α-hydrogens) | 1. Carbene Formation 2. 1,2-Hydrogen Migration 3. Fluorescence. islandscholar.cadatapdf.com | Carbene yield is reduced due to competition from hydrogen migration. researchgate.net |

| This compound | 1. Carbene Formation 2. Fluorescence | High carbene yield as 1,2-hydrogen migration is structurally impossible. |

This table contrasts the decay pathways of a typical alkyldiazirine with those of this compound, highlighting the suppression of hydrogen migration.

Advanced Academic Research Applications of Fluoroaryl Diazirines

Photoaffinity Labeling (PAL) Methodologies in Chemical Biology

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize molecular interactions within complex biological environments. harvard.eduresearchgate.net The method relies on a "photoaffinity probe," a molecule that contains a photoreactive group, a recognition element for a specific biological target, and often a reporter tag for detection and isolation. bldpharm.comresearchgate.net Upon photoactivation, typically with UV light, the photoreactive group generates a transient, highly reactive species that covalently crosslinks the probe to its interacting partner. bldpharm.comiris-biotech.de Among the various photoreactive groups, diazirines have emerged as a gold standard due to their small size, which minimizes steric hindrance, and their high cross-linking efficiency. researchgate.netiris-biotech.de

Design and Functionalization of Photoaffinity Probes Utilizing Diazirines

The design of an effective photoaffinity probe is crucial for successfully identifying molecular interactions. These probes are typically modular, consisting of three key components: a molecular recognition group (e.g., a small molecule, fragment, or ligand), a photoreactive diazirine moiety, and a biorthogonal handle (e.g., a terminal alkyne or azide) for downstream applications like "click chemistry". nih.govnih.gov This design allows for the attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, after the covalent capture of the target protein. bldpharm.com

Researchers have developed "fully-functionalized" (FF) tags that integrate the photoactivatable group, enrichment handle, and a point for synthetic conjugation into a single modular unit. rsc.org This simplifies the synthesis of chemical probes. rsc.org For example, minimalist terminal alkyne-containing diazirine linkers have been conjugated with various cellular metabolites and drugs for broad proteomic analyses. researchgate.net The synthesis of these probes often involves multi-step processes, starting from precursors like trifluoroacetyl-substituted phenylboronic acids or aniline (B41778) derivatives, to construct the core diazirine structure. nih.govclockss.org The strategic placement of the diazirine group on the ligand is critical to ensure that it does not disrupt the binding affinity for the target molecule. clockss.org

Mechanism of Covalent Adduct Formation in PAL

The utility of diazirines in PAL stems from their ability to generate highly reactive carbenes upon photolysis. rsc.org When irradiated with UV light (typically around 350-365 nm), the strained three-membered diazirine ring expels a molecule of nitrogen gas (N₂), producing a carbene intermediate. iris-biotech.dersc.org This carbene is extremely reactive and short-lived, enabling it to insert into nearby C-H, O-H, or N-H bonds of an interacting biomolecule, thus forming a stable, covalent adduct. rsc.org

A critical aspect of diazirine chemistry is the potential for isomerization into a linear diazo intermediate upon photoactivation. harvard.educlockss.org While diazo compounds can also generate carbenes, they are generally longer-lived and can react as electrophiles with nucleophilic amino acid residues, which can complicate the interpretation of labeling results. clockss.orgnih.gov However, aryl-fluorodiazirines, such as 3-phenyl-3-(trifluoromethyl)diazirine, primarily react through the more promiscuous and less selective carbene intermediate. harvard.educhemrxiv.orgnih.gov The electron-withdrawing trifluoromethyl group stabilizes the diazirine and disfavors the formation and reactivity of the diazo isomer. clockss.orgresearchgate.net This ensures that the cross-linking is less biased and more representative of proximity, which is a key advantage for mapping binding sites accurately. harvard.edunih.gov

| Diazirine Type | Primary Reactive Intermediate | Key Reaction Pathway | Labeling Preference | Reference |

|---|---|---|---|---|

| Alkyl Diazirine | Diazo Intermediate | Electrophilic attack | Preferentially labels acidic amino acids (Asp, Glu) in a pH-dependent manner. | harvard.edunih.gov |

| Aryl-fluorodiazirine (e.g., 3-Fluoro-3-phenyl-3H-diazirine) | Carbene | Non-selective C-H, O-H, N-H insertion | Less biased labeling, reflecting proximity rather than residue-specific reactivity. | harvard.educhemrxiv.orgnih.gov |

Applications in Elucidating Molecular Interactions (e.g., protein-ligand, protein-protein, nucleic acid-protein)

Fluoroaryl diazirine-based probes are widely employed to decipher a vast array of molecular interactions crucial to cellular function and disease. Their ability to trap transient and low-affinity interactions makes them particularly valuable. researchgate.net In drug discovery, these probes help identify the protein targets of bioactive small molecules, elucidating their mechanisms of action. chemimpex.com

Key applications include:

Protein-Ligand Interactions : Diazirine probes are attached to small molecules or drug candidates to identify their direct binding partners within the cellular proteome. nih.govrsc.org This is fundamental for target validation in pharmaceutical research. chemimpex.com

Protein-Protein Interactions (PPIs) : By incorporating diazirines into one protein, researchers can identify its interacting partners. iris-biotech.de This is essential for mapping the complex networks that govern cellular processes. iris-biotech.de

Nucleic Acid-Protein Interactions : Diazirine-functionalized nucleic acids or small molecules can be used to map the binding sites of proteins on RNA or DNA, providing insights into gene regulation and other processes.

Metabolite-Protein Interactions : Probes based on cellular metabolites are used to map the metabolic interactome, revealing how small molecule metabolites regulate protein function. researchgate.net

For example, a fluorogenic malachite green probe functionalized with a diazirine was used for controlled covalent labeling of a specific protein partner in living cells, demonstrating high specificity and an improved signal-to-background ratio. nih.gov Similarly, diazirine-labeled mannopyranosides were synthesized as photolabile ligands to study their interaction with the bacterial lectin FimH. beilstein-journals.org

Role in Proteomics and Binding Site Mapping Studies

The combination of PAL with mass spectrometry-based proteomics has revolutionized the study of molecular interactions on a global scale. rsc.orgnih.gov Diazirine-based probes are central to these chemoproteomic strategies. harvard.edursc.org After a probe covalently labels its target proteins in live cells or cell lysates, the cells are lysed, and the probe-protein complexes are enriched, often using a biotin tag on the probe that binds to avidin (B1170675) beads. bldpharm.com The enriched proteins are then digested into peptides and analyzed by mass spectrometry to identify the proteins that interacted with the probe. nih.gov

Beyond just identifying target proteins, a major goal is to map the specific binding site of the ligand. harvard.edu This is achieved by identifying the exact peptide—and ideally, the amino acid—that was modified by the photoreactive probe. nih.gov While challenging due to the low abundance of labeled peptides, advancements in mass spectrometry and data analysis have improved the ability to pinpoint these modification sites. nih.gov For instance, a study using a library of 32 different PAL probes successfully mapped the binding sites for numerous small molecule fragments across the proteome. nih.gov Such studies provide high-resolution structural information about ligand-protein interactions directly within a native biological context. harvard.eduresearchgate.net

Enhanced Performance of Fluoro-Substituted Diazirines in PAL Probes (e.g., stability, reactivity, reduced side reactions)

The introduction of fluorine, particularly a trifluoromethyl group, into aryl diazirines significantly enhances their performance as photoaffinity probes. bldpharm.comclockss.org 3-Phenyl-3-(trifluoromethyl)diazirine (TPD) and its derivatives are often considered superior to other photoreactive groups for several reasons. bldpharm.comlookchem.com

Key advantages of fluoro-substituted diazirines include:

Enhanced Stability : The trifluoromethyl group increases the chemical and thermal stability of the diazirine ring, making the probes compatible with a wider range of synthetic conditions and more stable in biological media before photoactivation. clockss.orgnih.gov They are stable in the dark to acid and base, and at elevated temperatures. nih.gov

Favorable Photochemistry : Upon irradiation, fluoroaryl diazirines preferentially generate the highly reactive carbene intermediate rather than the linear diazo isomer. harvard.edunih.gov This minimizes side reactions associated with diazo compounds, such as electrophilic attack on nucleophilic residues or Wolff rearrangement, leading to more efficient and less biased cross-linking. clockss.org

Reactivity of the Carbene : The carbene generated from TPD is highly reactive and undergoes rapid insertion into C-H and O-H bonds with high yields, efficiently capturing interacting molecules. nih.govacs.org The presence of fluorine can stabilize the carbene intermediate, influencing its reactivity and lifetime. acs.org

Optimal Activation Wavelength : Diazirines are activated by long-wavelength UV light (around 350-365 nm), which is more biocompatible and causes less damage to cells and proteins compared to the shorter wavelengths required for other photoprobes like aryl azides. bldpharm.comrsc.org Recent work has even shown that conjugating diazirines to chromophores can shift their activation to the visible light range (>450 nm), opening possibilities for in-vivo studies. chemrxiv.org

| Property | Advantage of Fluoro-Substitution (e.g., -CF3) | Reference |

|---|---|---|

| Chemical/Thermal Stability | Increased stability to acid, base, and heat; compatible with more synthetic steps. | clockss.orgchemimpex.comnih.gov |

| Photochemical Pathway | Favors generation of reactive carbene (65%) over diazo isomer (35%), reducing side reactions. | nih.govnih.gov |

| Undesired Rearrangements | Prevents Wolff rearrangement and other side reactions common to other diazirines. | clockss.org |

| Cross-linking Efficiency | The resulting carbene is highly reactive, leading to efficient covalent capture. | bldpharm.comnih.gov |

| Biocompatibility | Activated by longer wavelength UV light (~360 nm), minimizing photodamage to biological samples. | bldpharm.comrsc.org |

Material Science Applications

The application of fluoroaryl diazirines extends beyond chemical biology into the realm of material science. The ability of their photogenerated carbenes to form covalent bonds with a wide range of substrates, including traditionally inert polymer backbones, makes them powerful tools for surface modification and the creation of advanced materials. rsc.orgchemimpex.com

Applications in material science include:

Polymer Crosslinking : Diazirine-containing molecules can be used as crosslinkers for polymers. rsc.org When blended with a polymer and exposed to UV light or heat, the diazirines generate carbenes that form covalent bonds between polymer chains, creating a crosslinked network. rsc.orgchemimpex.com This process can significantly improve the mechanical and thermal properties of the material.

Surface Modification and Functionalization : Diazirines are used to covalently attach functional molecules to various surfaces. chemimpex.com For example, 3-(ferrocenylalkyloxy)-3-(trifluoromethyl)-diazirine derivatives have been used to modify the surface of glassy carbon electrodes, tethering ferrocene (B1249389) moieties to the surface for electrochemical applications. researchgate.net This photochemical approach allows for precise control over surface chemistry.

Development of Advanced Materials : The unique reactivity of fluoroaryl diazirines facilitates the development of new functional materials and coatings. chemimpex.com Their stability and controlled reactivity allow for the creation of materials with tailored characteristics for use in electronics, sensors, and biocompatible coatings. chemimpex.comnih.gov Heteroaromatic diazirines, in particular, exhibit different physical properties from traditional TPD, which may lead to breakthroughs in creating novel polymer materials. nih.gov

Development of Polymer Cross-linking Agents

The development of robust and versatile polymer cross-linking agents is a significant area of materials science. Fluoroaryl diazirines, especially bis-diazirine reagents, have proven to be highly effective in this regard. researchgate.net Upon thermal or photochemical activation, these molecules generate carbenes that can readily insert into the C-H bonds of polymer chains, forming strong covalent cross-links. rsc.orgwikipedia.org This process enhances the mechanical properties of various commodity plastics. rsc.org

Research has demonstrated that the electronic properties of the aryl diazirine can be optimized to improve cross-linking efficiency. Electronically optimized bis-diazirines have been shown to be significantly more effective than previous cross-linkers, leading to increased tear resistance and tensile strength in materials like ultra-high molecular weight polyethylene (B3416737) (UHMWPE) fabric, even at lower concentrations. rsc.org Furthermore, these optimized diazirines can be activated at lower temperatures and with longer wavelength light, enabling high-yield cross-linking of unfunctionalized aliphatic substrates using visible light. rsc.org The flexibility of the linker in bis-diazirine molecules also plays a role, with more flexible linkers leading to improved mechanical compliance in the resulting adhesive layer. researchgate.netrsc.org

Table 1: Comparison of Bis-Diazirine Cross-linker Performance

| Cross-linker Type | Key Finding | Impact on Polymer Properties | Reference |

|---|---|---|---|

| Electronically Optimized Bis-diazirine | >10-fold more effective than previous best-in-class crosslinkers. | Increased tear resistance and enhanced tensile strength in UHMWPE fabric. | rsc.org |

| Flexible, Highly Fluorinated Bis-diazirines | Greater molecular flexibility correlates with improved mechanical compliance. | Acts as strong adhesives for low surface energy polymers. | researchgate.netrsc.org |

| Diazirine-based crosslinkers | Can be applied topically to upgrade mechanical properties. | Engages in rapid C-H insertions along the polymer chain. | rsc.org |

Surface Functionalization and Modification of Materials

The ability of fluoroaryl diazirines to generate reactive carbenes upon photoactivation makes them ideal for the functionalization and modification of various material surfaces. acs.org This technique allows for the covalent attachment of molecules to surfaces that may lack traditional reactive functional groups. researchgate.net

Researchers have successfully functionalized silicon and silicon nitride surfaces using trifluoromethyl aryl diazirines. rsc.org This approach has also been applied to modify the surface of ultrahigh-molecular-weight polyethylene (UHMWPE) fabrics, enabling processes such as dyeing. xlynxmaterials.com The diazirine-containing molecules can be designed with additional functional groups, such as fluorophores or photosensitizers, to impart new properties to materials like nylon and polypropylene. rsc.org This method of surface modification is valuable for creating materials with tailored characteristics for a wide range of applications.

Creation of Functionalized Hybrid Materials

The versatility of fluoroaryl diazirines extends to the creation of functionalized hybrid materials. By combining the cross-linking and surface modification capabilities of these compounds, researchers can develop novel materials with unique combinations of properties. acs.orgchemimpex.com

For instance, diazirine-based cross-linkers can be used to create polymer networks with precisely controlled architectures. chemimpex.com These networks can then be further functionalized by incorporating other molecules via carbene insertion reactions. This approach allows for the development of advanced materials with tailored mechanical, chemical, and optical properties. acs.orgchemimpex.com The ability to modify surfaces and create cross-linked polymer networks in a single step using diazirine chemistry opens up new possibilities for designing sophisticated hybrid materials for applications in electronics, biomedicine, and beyond. rsc.orgcymitquimica.com

Applications in Synthetic Organic Chemistry

Beyond materials science, fluoroaryl diazirines are valuable reagents in synthetic organic chemistry, enabling novel transformations and the construction of complex molecular frameworks.

Skeletal Editing and Ring Expansion Strategies

A particularly innovative application of diazirines is in skeletal editing, which involves the precise insertion, deletion, or exchange of atoms within a molecular scaffold. Arylchlorodiazirines have been employed as photo-activated halocarbene precursors for the one-carbon ring expansion of N-substituted pyrroles and indoles. nih.gov This reaction provides a direct route to pyridinium (B92312) and quinolinium salts, respectively. nih.govd-nb.info

This methodology has been shown to be effective for a range of substrates and offers a safer alternative to thermolytic methods for generating carbenes. nih.gov The resulting ring-expanded products can be further diversified through subsequent reactions, providing access to a wider range of molecular structures with increased C(sp3) character. nih.gov This strategy represents a powerful tool for the rapid diversification of existing compound libraries and the development of new synthetic routes to complex targets. d-nb.info

Table 2: Ring Expansion of Heterocycles using Arylchlorodiazirines

| Substrate | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| N-substituted pyrroles | Arylchlorodiazirine | Pyridinium salts | One-carbon ring expansion. | nih.gov |

| N-substituted indoles | Arylchlorodiazirine | Quinolinium salts | Selective C-atom insertion. | nih.govd-nb.info |

| N-substituted pyrazoles | Arylchlorodiazirine | Pyrimidinium salts | Preliminary investigations show potential. | nih.gov |

Synthesis of Diverse Heterocyclic Systems

The carbenes generated from fluoroaryl diazirines can participate in a variety of cycloaddition and insertion reactions to synthesize diverse heterocyclic systems. acs.org For example, the [2+1] cycloaddition of photochemically generated carbenes with alkynes yields 3-trifluoromethyl-3-arylcyclopropenes. acs.org This reaction can be performed efficiently in continuous flow systems using LED light sources. acs.org

Furthermore, [3+2] cycloaddition reactions with vinyl sulfones have been used to synthesize fluoroalkyl- and sulfone-substituted pyrazolines. acs.org The reaction of aryl trifluoromethyl diazoalkanes (which can be formed from diazirines) with hydroxylamine (B1172632) and a ketene (B1206846) intermediate can lead to the stereoselective formation of highly functionalized fluorinated β-lactams. acs.org These examples highlight the utility of diazirine-derived carbenes as building blocks for a wide array of valuable heterocyclic compounds.

Carbene Transfer Methodologies

The development of new carbene transfer methodologies is a central theme in modern organic synthesis. Fluoroaryl diazirines have played a key role in advancing this area. While traditionally activated by heat or light, recent research has demonstrated the biocatalytic activation of diazirines. researchgate.netnih.gov Engineered variants of the protein Aeropyrum pernix protoglobin (ApePgb) can catalyze the transfer of carbenes from aryl diazirines for reactions such as cyclopropanation, N-H insertion, and Si-H insertion at room temperature. nih.gov This enzymatic approach offers a milder and potentially more selective alternative to traditional methods. researchgate.netnih.gov

In addition to biocatalysis, metal-catalyzed carbene transfer reactions using diazirines are also well-established. acs.org Copper(I) catalysts have been used for carbene insertion into N-H, P-H, and S-H bonds. acs.org Palladium catalysts have been employed for the cyclopropanation of N-aryl indoles with aryl trifluoromethyl diazo compounds. acs.org These methodologies provide synthetic chemists with a powerful toolkit for C-C and C-heteroatom bond formation, enabling the construction of complex molecules with high efficiency and selectivity.

Advanced Spectroscopic Applications

Utilization in Hyperpolarized NMR for Signal Enhancement

The inherent properties of the fluorine-19 (¹⁹F) nucleus, such as its 100% natural abundance and high gyromagnetic ratio (83% of the sensitivity of ¹H), make it an attractive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov However, the low concentration of probes in many biological and chemical systems often results in a low signal-to-noise ratio. Hyperpolarization techniques offer a powerful solution to this limitation by dramatically increasing the polarization of nuclear spins, leading to signal enhancements of several orders of magnitude. mdpi.comnih.gov this compound, as a ¹⁹F-containing molecule, is a candidate for such signal enhancement, which can be particularly valuable in its application as a photoaffinity label.

Hyperpolarization methods temporarily disturb the thermal equilibrium of nuclear spins, creating a highly ordered, low-entropy state that translates into a massively amplified NMR signal. mdpi.com Two prominent techniques for hyperpolarizing molecules in solution are Dissolution Dynamic Nuclear Polarization (D-DNP) and Signal Amplification by Reversible Exchange (SABRE).

Dissolution Dynamic Nuclear Polarization (D-DNP): This method involves cooling a sample containing the target molecule and a stable radical polarizing agent to very low temperatures (around 1.2 K) in a high magnetic field. mdpi.com Microwave irradiation is then used to transfer the high polarization of the electron spins of the radical to the nuclear spins of the target molecule. mdpi.com The hyperpolarized solid sample is then rapidly dissolved with a heated solvent and transferred to an NMR spectrometer for analysis. mdpi.comnih.gov This technique has been successfully applied to ¹⁹F-containing molecules to enhance their NMR signals by several thousand-fold, facilitating the study of ligand binding and screening of non-fluorinated drug candidates through competitive binding assays. mdpi.comnih.gov

Signal Amplification by Reversible Exchange (SABRE): SABRE is a chemical method that utilizes para-hydrogen to hyperpolarize a substrate in solution without chemically altering it. nih.govd-nb.info The polarization from para-hydrogen is transferred to a target molecule via an iridium-based catalyst to which both the para-hydrogen and the substrate temporarily and reversibly bind. nih.gov This technique has been effectively used to hyperpolarize fluorinated pyridine (B92270) derivatives, achieving significant signal enhancements. nih.govd-nb.infouni-tuebingen.de A variation known as SABRE-SHEATH (Shield Enables Alignment Transfer to Heteronuclei) has been shown to produce 100-fold signal enhancements for 3-fluoropyridine (B146971) at a magnetic field of 9.4 T. nih.govd-nb.info

For a compound like this compound, these hyperpolarization techniques could be employed to significantly boost its ¹⁹F NMR signal. While the primary function of this diazirine is often photoaffinity labeling, where it covalently crosslinks with target biomolecules upon UV irradiation, hyperpolarized NMR could be used in several ways. beilstein-journals.orgacs.org For instance, it could enable the detection of very low concentrations of the unreacted probe, monitor its interaction with a target protein in real-time with high sensitivity, or trace its distribution in complex biological mixtures. The enhanced signal would allow for rapid data acquisition, which is crucial as the hyperpolarized state is transient.

The following table presents representative data on the signal enhancements achieved for various fluorinated compounds using hyperpolarization techniques, illustrating the potential for molecules like this compound.

| Fluorinated Compound | Hyperpolarization Technique | Magnetic Field (T) | Reported Signal Enhancement (Fold) | Reference |

|---|---|---|---|---|

| 3-Fluoropyridine | SABRE-SHEATH | 9.4 | ~100 | nih.govd-nb.info |

| 5-Fluoronicotinic acid | SABRE | 11.74 | ~39 | nih.gov |

| Fluorinated Ligands (General) | D-DNP | Not Specified | Several thousand | mdpi.com |

| 3-Fluoro-DL-tyrosine | Photo-CIDNP | 7.0 | Sufficient for imaging | d-nb.info |

This table is interactive. Click on headers to sort.

The application of hyperpolarized ¹⁹F NMR to this compound would merge the worlds of photoaffinity labeling and advanced spectroscopy. It would provide a highly sensitive detection method to complement the diazirine's function as a structural probe, potentially enabling researchers to visualize binding events and map interactions at concentrations far below the detection limit of conventional NMR. nih.gov

Theoretical and Computational Studies of Fluoroaryl Diazirines

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the thermal and photochemical decomposition pathways of aryl diazirines. These studies explore the potential energy surfaces connecting the diazirine to its reactive intermediates, primarily carbenes and diazo compounds.

Computational studies on substituted phenyldiazirines, such as phenylchlorodiazirine, using both ab initio and DFT methods, have shown that the decomposition can lead exclusively to the corresponding carbene or to a mixture of carbene and a diazo intermediate. nih.gov The calculations suggest that a "rebound" reaction between the initially formed carbene and dinitrogen can lead to the diazo intermediate, a significant pathway in the gas-phase decomposition. nih.gov For phenyldiazirine itself, ab initio calculations predict that carbene formation is the favored pathway on the ground-state potential energy surface. researchgate.net In contrast, on the first excited state (S1), the molecule prefers to isomerize to phenyldiazomethane, which then rapidly extrudes nitrogen to form the carbene. researchgate.net

A comprehensive structure-function study of various α-substituted aryl diazirines employed computational methods to determine the activation free energy (ΔG‡) for the diazirine activation reaction. rsc.org This work included a representative α-fluoro diazirine. rsc.org Preliminary multi-reference calculations for these α-substituted species indicated that there are varying degrees of multi-reference character in the transition states, a factor that can be crucial for accurately modeling the reaction barrier. rsc.org The thermal decomposition of these diazirines has been studied theoretically, and the computational predictions are generally in broad agreement with experimental results. nih.gov

The table below presents computationally determined activation free energies for the thermal decomposition of various substituted trifluoromethyl aryl diazirines, illustrating the effect of electronics on the reaction barrier.

| Aryl Substituent (R) | Calculated Activation Free Energy (ΔG‡) (kJ mol⁻¹) | Experimental Onset Temperature (Tonset) (°C) | Experimental Peak Temperature (Tpeak) (°C) |

|---|---|---|---|

| 4-OCH3 | 117.9 | 88 | 113 |

| 4-H | 128.3 | 110 | 130 |

| 4-CF3 | 129.2 | 110 | 132 |

| 4-NO2 | 130.4 | 118 | 144 |

This data, from a study on trifluoromethyl aryl diazirines, demonstrates how electron-donating groups lower the activation energy for decomposition, a trend predicted by computational models. rsc.org

Investigations into Carbene Spin States and Electronic Properties

Upon extrusion of nitrogen, 3-fluoro-3-phenyl-3H-diazirine generates fluorophenylcarbene. The reactivity of this carbene is fundamentally dictated by its spin state (singlet or triplet) and electronic properties. Computational studies have provided significant insights into these aspects.

The ground state of fluorophenylcarbene is a triplet, which has been characterized by spectroscopic methods and supported by DFT calculations. researchgate.net Time-resolved infrared (TRIR) spectroscopy has been used to study fluorophenylcarbene, identifying an IR band near 1225 cm⁻¹ which is attributed to the stretching of the partial double bond between the carbene carbon and the aromatic ring. epdf.pub DFT calculations support this assignment and are used to understand how interactions with solvent molecules, such as tetrahydrofuran (B95107) (THF) or benzene, affect this vibrational frequency by altering the electronic structure of the carbene. epdf.pub

DFT calculations (specifically at the B3LYP-D3/def2-TZVP level) have been used to predict the UV-vis spectrum of triplet fluorophenylcarbene (T-2), which shows characteristic π-π* transitions. researchgate.net These theoretical predictions are in good agreement with experimental spectra obtained from the photolysis of the diazirine precursor in cryogenic matrices. researchgate.net The interaction of fluorophenylcarbene in a confined space has also been investigated through extensive computational studies of a transient, innermolecular π-complex formed when the carbene is generated within a hemicarcerand host molecule. rutgers.eduresearchgate.net These studies provide detailed information on the structure, spectroscopy, and energetics of the complex. rutgers.eduresearchgate.net

| Species | Computational Method | Predicted Property | Predicted Value | Experimental Value |

|---|---|---|---|---|

| Triplet Fluorophenylcarbene | TD-B3LYP-D3/def2-TZVP | UV-vis Absorption (π-π*) | ~292 nm | 292 nm |

| Fluorophenylcarbene | DFT | IR Vibration (Ccarbene-Caryl stretch) | - | ~1225 cm⁻¹ |

Comparison of computationally predicted and experimentally observed spectroscopic data for fluorophenylcarbene. researchgate.netepdf.pub

Computational Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of carbenes in various chemical transformations. rsc.orgsemanticscholar.orgcecam.org For fluorophenylcarbene, computational studies, often in conjunction with experimental work, help rationalize its behavior in reactions such as cyclopropanations and aziridinations.

The relative reactivity of fluorophenylcarbene in cyclopropanation reactions with a series of alkenes has been determined experimentally. acs.org The observed selectivity, where the carbene reacts preferentially with more electron-rich alkenes, is characteristic of an electrophilic singlet carbene. While specific computational predictions for the selectivity of fluorophenylcarbene were not detailed in the available literature, such trends are routinely and accurately predicted for other carbenes using frontier molecular orbital (FMO) theory and transition state calculations.

The table below shows the experimental relative reactivities of fluorophenylcarbene with various alkenes.

| Alkene | Relative Reactivity | Yield (%) |

|---|---|---|

| 2,3-dimethyl-2-butene | 2.7 | 81 |

| 2-methyl-2-butene | 1.2 | 64 |

| 2-methylpropene | 1.00 | 74 |

| trans-2-butene | 0.12 | 56 |

| cis-2-butene | 0.10 | 58 |

This data illustrates the electrophilic nature of fluorophenylcarbene, showing higher reactivity towards more substituted, electron-rich alkenes. acs.org

Furthermore, the reaction of fluorophenylcarbene with Schiff bases to synthesize 2-fluoro-2-phenylaziridines has been reported, a process that can be modeled computationally to understand the reaction mechanism and stereoselectivity. spbu.ru The development of machine learning models, sometimes combined with quantum mechanical descriptors, is an emerging area for predicting reaction selectivity with high accuracy and speed, and such approaches could be applied to reactions involving fluorophenylcarbene. semanticscholar.org

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Fluoroaryl Diazirine Architectures with Tuned Properties

A significant area of future research involves the rational design and synthesis of new fluoroaryl diazirine structures with precisely controlled properties. mdpi.comencyclopedia.pub The goal is to move beyond the foundational 3-fluoro-3-phenyl-3H-diazirine to develop derivatives with enhanced capabilities. For instance, the introduction of heteroaromatic rings, such as pyridine (B92270) and pyrimidine, in place of the phenyl group has been shown to produce photolabels with increased stability in ambient light and improved water solubility. mdpi.comencyclopedia.pubnih.govrsc.org This is a critical advancement for biological applications, where reactions are often performed in aqueous environments. mdpi.com

Researchers are exploring the incorporation of various functional groups onto the aryl ring to modulate the electronic and steric properties of the diazirine. This can influence the reactivity of the resulting carbene and its interaction with target molecules. For example, the synthesis of diazirinyl-substituted benzoxazole (B165842) analogues has been explored for their potential in activity-based protein profiling (ABPP) to identify novel protein binders. mdpi.comencyclopedia.pub The development of diazirine-containing polymers is another promising avenue, offering a platform for efficient cross-linking of materials. escholarship.orgacs.org These polymeric cross-linkers can enhance compatibility and efficiency in creating robust polymer networks. acs.org

Future work will likely focus on creating a diverse library of fluoroaryl diazirines with a wide range of functionalities, allowing for the selection of the optimal probe for specific applications in materials science and medicinal chemistry. mdpi.com

Strategies for Improving Photolabeling Performance

Improving the performance of photolabeling experiments is a key focus for the future of fluoroaryl diazirines. This includes enhancing stability under ambient light and increasing compatibility with aqueous solutions, both of which are crucial for biological studies. mdpi.comusf.edu

Ambient Light Stability: A significant drawback of traditional diazirines is their decomposition under ambient light, which complicates their synthesis and handling. nih.govusf.edu The development of diazirines with electron-withdrawing heterocyclic rings, such as pyridine or pyrimidine, has been a successful strategy to stabilize the strained three-membered ring and improve ambient light stability. nih.govrsc.org Future research will likely explore other electron-withdrawing groups and structural modifications to further enhance this stability.

Aqueous Compatibility: For biological applications like photoaffinity labeling (PAL), the solubility of the probe in aqueous buffers is paramount. mdpi.com Many early diazirine-based probes suffered from poor water solubility. usf.edu The incorporation of polar functional groups or heteroaromatic rings has been shown to significantly improve aqueous solubility. mdpi.comnih.gov For example, pyridine and pyrimidine-containing diazirines have demonstrated solubility enhancements of 100 to 7500 times compared to their phenyl-based counterparts at physiological pH. mdpi.com Ongoing efforts will likely focus on designing novel diazirines with even greater water solubility without compromising their photoreactivity.

The following table summarizes the improved aqueous solubility of modified diazirine photolabels compared to a conventional phenyl-based photolabel. rsc.org

Table 1: Comparison of Aqueous Solubility of Photoaffinity Probes

| Photolabel Derivative | Fold Increase in Solubility at pH 7.4 | Fold Increase in Solubility at pH 5.0 |

|---|---|---|

| Pyridinyl Derivative | 100 | 7500 |

| Pyrimidinyl Derivative | 100 | 7500 |

Data sourced from studies on N-acetyl tryptophan derived photoaffinity probes. rsc.org

Exploration of New Catalytic and Biocatalytic Activation Methods

While photochemical activation is the most common method for generating carbenes from diazirines, researchers are exploring alternative activation strategies to expand their utility. whiterose.ac.ukresearchgate.net

Catalytic Activation: The use of transition metal catalysts to activate diazirines is an emerging area of interest. whiterose.ac.uk These methods could offer milder reaction conditions and potentially different selectivity compared to photolysis. However, catalytic activation of diazirines has been historically challenging. nih.govacs.org

Biocatalytic Activation: A particularly exciting development is the use of enzymes to catalyze the activation of diazirines. whiterose.ac.uknih.govacs.org Engineered variants of proteins, such as Aeropyrum pernix protoglobin (ApePgb), have been shown to be the first examples of catalysts for the selective transfer of carbenes from diazirines at room temperature. nih.govacs.org This "new-to-nature" chemistry occurs under mild, aqueous conditions without the need for external heat or light. nih.gov This biocatalytic approach opens the door to a wider range of carbene transfer reactions, including cyclopropanation, N-H insertion, and Si-H insertion, using readily available aryl diazirines. nih.govacs.org

The table below shows the results of biocatalytic cyclopropanation using an engineered ApePgb variant and various 3-aryl-3H-diazirines. nih.gov

Table 2: Biocatalytic Cyclopropanation with Engineered ApePgb

| Diazirine Substituent | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Ratio (er) |

|---|---|---|---|

| p-fluoro | 69 | 8.5:1 | 88:12 |

| p-chloro | 64 | 9.6:1 | 81:19 |

Data from the cyclopropanation of an acrylate (B77674) with the corresponding p-substituted-phenyl-3H-diazirine catalyzed by ApePgb GLAVRSQLL. nih.gov

Future research in this area will likely focus on expanding the scope of biocatalysts capable of activating diazirines and exploring their application in complex chemical syntheses. whiterose.ac.uknih.gov

Integration with Continuous Flow Chemistry for Scalable Synthesis and Reactions

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. wuxiapptec.comdur.ac.uk The integration of fluoroaryl diazirine chemistry with continuous flow technology is a promising trend for both their synthesis and subsequent reactions. nih.govacs.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for handling potentially unstable intermediates like carbenes. wuxiapptec.com Photochemical reactions, which are central to diazirine chemistry, are well-suited for flow reactors as they ensure uniform irradiation of the reaction mixture, leading to higher efficiency and productivity. wuxiapptec.comacs.org

Researchers have successfully employed continuous flow setups for the photochemical generation of carbenes from diazirines and their subsequent use in reactions like cyclopropenation and the synthesis of aryl fluorocyclopropanes. nih.govacs.orgacs.orgrsc.org These flow methods often result in higher isolated yields and significantly reduced reaction times compared to batch conditions. nih.govacs.orgacs.org For example, the synthesis of 3-trifluoromethyl-3-aryl-cyclopropenes has been achieved with yields up to 97% in a 5-minute residence time using a continuous flow system. acs.org Furthermore, the scalable synthesis of diazirine precursors and related compounds has been demonstrated using flow reactors. rsc.org

Future work will likely focus on developing more sophisticated and automated flow systems for the multi-step synthesis of complex molecules using diazirine intermediates, paving the way for their large-scale production and application. cam.ac.ukwise-materials.org

Advancements in Targeted C-H Functionalization with Fluoroaryl Diazirines

Direct C-H functionalization is a powerful strategy in organic synthesis that allows for the conversion of ubiquitous C-H bonds into valuable chemical functionalities. hilarispublisher.com Fluoroaryl diazirines, as precursors to highly reactive carbenes, are emerging as valuable reagents for targeted C-H functionalization. escholarship.orgacs.org

The carbene generated from the photolysis of a fluoroaryl diazirine can insert into C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. escholarship.orgmdpi.com This has significant implications for the synthesis of complex molecules and the modification of polymers. acs.orgmdpi.com For instance, diazirine-containing polymers have been used for the efficient cross-linking of unfunctionalized commodity polymers through C-H bond insertion, enhancing their mechanical and chemical properties. escholarship.orgacs.org

Recent advances have focused on improving the efficiency and control of these C-H insertion reactions. escholarship.org The development of new catalytic systems, including those based on iron, is expanding the scope of these transformations. mdpi.com Furthermore, biocatalytic approaches using engineered enzymes are showing promise for highly selective C-H functionalization reactions. mdpi.com

Future research in this area will likely aim to achieve greater control over the regioselectivity and stereoselectivity of C-H functionalization reactions using fluoroaryl diazirines. The development of catalysts and directing groups that can guide the carbene to specific C-H bonds will be a key area of investigation, further expanding the synthetic utility of this versatile class of compounds. hilarispublisher.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-3-phenyl-3H-diazirine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of diazirines often involves dehydrohalogenation or oxidation of diaziridines. For 3-fluoro-3-phenyl derivatives, a one-pot method using tosyloximes as precursors has been reported for analogous trifluoromethyl-diazirines. Key variables include temperature (typically −78°C to room temperature), solvent polarity (e.g., THF or DCM), and the use of strong bases like NH₂⁻ for deprotonation. Yield optimization may require factorial design experiments to test interactions between variables such as reaction time, stoichiometry, and catalyst presence .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine incorporation (δ ~ -60 to -80 ppm for CF₃/CF groups) and ¹H NMR for aromatic proton environments.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₇H₅F₃N₂: 179.03).

- IR Spectroscopy : Diagnostic peaks for diazirine C=N stretching (~1550–1600 cm⁻¹).

Purity can be assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradients .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer : Diazirines are light-sensitive and prone to thermal decomposition. Store in amber vials at −20°C under inert gas (Ar/N₂). Avoid repeated freeze-thaw cycles. Solvent choice for stock solutions (e.g., dry DMSO or acetonitrile) should minimize hydrolysis. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life .

Advanced Research Questions

Q. How can computational chemistry predict and optimize the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanical calculations (DFT) can model transition states for photolytic C–H insertion or cycloaddition reactions. Software like Gaussian or ORCA can calculate Fukui indices to identify electrophilic/nucleophilic sites. Reaction path searches using the artificial force-induced reaction (AFIR) method help predict intermediates and byproducts. Experimental validation via kinetic studies (e.g., time-resolved UV-Vis spectroscopy) is critical .

Q. What strategies resolve contradictions in reported photolytic efficiency of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in irradiation wavelength (365 nm vs. UV-C), solvent polarity, or competing side reactions. Use a factorial design to isolate variables:

- Factors : Light intensity, solvent (aprotic vs. protic), substrate concentration.

- Response Variables : Crosslinking efficiency (quantified via SDS-PAGE) or carbene trapping yields.

Statistical tools (ANOVA) can identify significant interactions. Pair with computational models to simulate photolysis pathways .

Q. What methodologies enable the incorporation of this compound into biomolecules for photoaffinity labeling?

- Methodological Answer : Functionalize the phenyl ring with bioorthogonal handles (e.g., alkyne/azide for click chemistry). For protein labeling:

- Synthesis : Couple diazirine to amino groups via NHS esters or thiol-reactive maleimides.

- Protocol : Irradiate at 350–365 nm for 5–10 min post-binding equilibrium.

- Validation : Use LC-MS/MS to map crosslinked peptides and control experiments (dark controls, competitive inhibitors) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.